[(2,5-Dimethoxyphenyl)methyl](propan-2-yl)amine
Description
(2,5-Dimethoxyphenyl)methylamine is a substituted benzylamine derivative characterized by a 2,5-dimethoxy-substituted phenyl ring attached to an isopropylamine group. Its molecular formula is C₁₃H₂₁NO₃, with a molecular weight of 239 Da . The compound is structurally related to psychoactive phenethylamines and benzylamines, but its specific pharmacological profile remains underexplored. The 2,5-dimethoxy substitution pattern is notable in medicinal chemistry, often associated with serotonin receptor modulation, as seen in compounds like the NBOMe series .
Synthetic routes for analogous compounds involve reductive amination or condensation reactions. For example, pyrido[2,3-d]pyrimidine derivatives with 2,5-dimethoxybenzyl groups (e.g., compound 28 in ) are synthesized via multi-step processes, including hydrogenation and cyclization .
Properties
IUPAC Name |
N-[(2,5-dimethoxyphenyl)methyl]propan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2/c1-9(2)13-8-10-7-11(14-3)5-6-12(10)15-4/h5-7,9,13H,8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPXDPBSSMDYQED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC1=C(C=CC(=C1)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-Dimethoxyphenyl)methylamine typically involves the following steps:
Starting Material: The synthesis begins with 2,5-dimethoxybenzaldehyde.
Reductive Amination: The aldehyde group of 2,5-dimethoxybenzaldehyde is subjected to reductive amination with isopropylamine in the presence of a reducing agent such as sodium cyanoborohydride. This step results in the formation of (2,5-Dimethoxyphenyl)methylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
(2,5-Dimethoxyphenyl)methylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can further modify the amine group or the aromatic ring.
Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens (chlorine, bromine) or nitrating agents (nitric acid) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce halogens or nitro groups onto the aromatic ring.
Scientific Research Applications
(2,5-Dimethoxyphenyl)methylamine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential pharmacological properties, including its effects on the central nervous system.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: Researchers investigate its interactions with various biological targets to understand its mechanism of action.
Industrial Applications: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which (2,5-Dimethoxyphenyl)methylamine exerts its effects involves interactions with specific molecular targets, such as receptors in the central nervous system. The compound may act as an agonist or antagonist at these receptors, modulating their activity and influencing physiological responses. The exact pathways and targets are subjects of ongoing research.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
The table below highlights key structural differences and similarities with related compounds:
| Compound Name | Substituents (Phenyl) | Amine Group | Molecular Weight | Key Applications/Notes | Reference |
|---|---|---|---|---|---|
| (2,5-Dimethoxyphenyl)methylamine | 2,5-dimethoxy | Isopropyl | 239 Da | Research chemical, potential CNS activity | |
| 25I-NBOMe | 4-iodo-2,5-dimethoxy | Benzyl | 413.2 Da | Psychedelic (5-HT₂A agonist) | |
| (propan-2-yl)[(2,4,5-trimethoxyphenyl)methyl]amine | 2,4,5-trimethoxy | Isopropyl | 239 Da | Additional methoxy group; altered solubility/stability | |
| N-(bis(3,5-dimethoxyphenyl)methyl)propan-2-amine | 3,5-dimethoxy (bis) | Isopropyl | 342 Da | Synthetic intermediate for heterocycles | |
| {2-[bis(propan-2-yl)amino]ethyl}[1-(2,5-dichlorophenyl)ethyl]amine | 2,5-dichloro | Diisopropyl ethyl | 329 Da | Lipophilic; potential CNS effects |
Key Comparative Insights
Substituent Position and Electronic Effects
- 2,5-Dimethoxy vs.
- Chlorine vs. Methoxy : Dichlorophenyl derivatives (e.g., ) exhibit higher lipophilicity due to chlorine’s electronegativity, which may enhance blood-brain barrier penetration compared to methoxy groups .
Amine Group Modifications
- Isopropyl vs. Benzyl (NBOMe series) : The isopropyl group in the target compound reduces aromaticity compared to the benzyl group in 25I-NBOMe, likely diminishing 5-HT₂A receptor affinity, which is critical for psychedelic effects .
- Branched vs. Linear Amines : Compounds with diisopropyl ethylamine () may exhibit stronger basicity and altered pharmacokinetics due to increased steric hindrance .
Biological Activity
The compound (2,5-Dimethoxyphenyl)methylamine , also known as 2,5-Dimethoxyphenylisopropylamine , is a synthetic organic molecule that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on available research.
Chemical Structure and Properties
The compound features a dimethoxy-substituted phenyl group linked to a propan-2-yl amine moiety. This unique structure allows for various interactions within biological systems, influencing its pharmacokinetic and pharmacodynamic profiles.
Predicted Biological Activities
Using computational methods like the PASS (Prediction of Activity Spectra for Substances) program, several potential biological activities have been predicted for this compound:
- Antidepressant Effects : Similar compounds have been shown to modulate neurotransmitter levels, particularly serotonin and dopamine, which are critical in mood regulation.
- Antioxidant Properties : The presence of methoxy groups may enhance the compound's ability to scavenge free radicals, potentially offering protective effects against oxidative stress.
- Anticancer Activity : Preliminary studies suggest efficacy against certain cancer cell lines, indicating potential as an anticancer agent.
The biological activity of (2,5-Dimethoxyphenyl)methylamine is primarily mediated through interactions with neurotransmitter systems and cellular pathways. The compound may act as a partial agonist or antagonist at specific receptor sites, particularly within the serotonin receptor family.
Antidepressant Effects
A study exploring the effects of similar compounds indicated that derivatives of phenethylamines can exhibit significant antidepressant-like effects in animal models. The mechanism involves the modulation of serotonin levels in the brain, which is crucial for alleviating depressive symptoms.
Antioxidant Activity
Research has demonstrated that compounds with methoxy substitutions exhibit enhanced antioxidant activity. For instance, a comparative study highlighted that compounds with similar dimethoxy groups showed increased radical scavenging abilities when tested against various oxidative stress models.
Anticancer Potential
In vitro studies have shown that (2,5-Dimethoxyphenyl)methylamine displays cytotoxic effects against specific cancer cell lines. For example:
- MCF7 (breast cancer) : IC50 values indicated significant growth inhibition.
- A549 (lung cancer) : The compound demonstrated promising results in reducing cell viability.
Comparative Analysis with Similar Compounds
A comparison with structurally similar compounds reveals distinct differences in biological activity:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-Methoxyphenethylamine | Methoxy group on phenethyl backbone | Known for stimulant properties |
| 4-Methylmethamphetamine | Methyl substitution on phenyl group | More potent psychoactive effects |
| 3,4-Methylenedioxymethamphetamine | Dioxole ring addition | Associated with empathogenic effects |
The unique combination of a dimethoxy-substituted phenyl ring with a propan-2-yl amine structure distinguishes this compound from others. Its predicted biological activities suggest potential therapeutic applications that may not be present in structurally similar compounds.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
